molecular formula C7H13N2NaO2 B2516037 Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate CAS No. 2044902-70-5

Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate

Cat. No.: B2516037
CAS No.: 2044902-70-5
M. Wt: 180.183
InChI Key: RCWJOLCURCQRJD-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate typically involves the reaction of 2-[3-(dimethylamino)azetidin-1-yl]acetic acid with a sodium base, such as sodium hydroxide or sodium carbonate. The reaction is usually carried out in an aqueous medium, and the product is isolated by evaporation of the solvent and subsequent crystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that large-scale synthesis follows similar principles as laboratory-scale synthesis, with optimization for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted azetidine derivatives .

Mechanism of Action

The mechanism of action of Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The azetidine ring structure provides rigidity and spatial orientation, which can affect the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Sodium 2-[3-(dimethylamino)azetidin-1-yl]acetate include:

    2-[3-(dimethylamino)azetidin-1-yl]acetic acid: The parent acid form of the compound.

    Sodium 2-[3-(methylamino)azetidin-1-yl]acetate: A derivative with a methylamino group instead of a dimethylamino group.

    Sodium 2-[3-(ethylamino)azetidin-1-yl]acetate: A derivative with an ethylamino group.

Uniqueness

This compound is unique due to its specific combination of a dimethylamino group and an azetidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

sodium;2-[3-(dimethylamino)azetidin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.Na/c1-8(2)6-3-9(4-6)5-7(10)11;/h6H,3-5H2,1-2H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWJOLCURCQRJD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(C1)CC(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N2NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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